molecular formula C10H11NS B8617136 3-Aminomethyl-4-methylbenzo[b]thiophene

3-Aminomethyl-4-methylbenzo[b]thiophene

Cat. No.: B8617136
M. Wt: 177.27 g/mol
InChI Key: PLPSQGNMLMFYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminomethyl-4-methylbenzo[b]thiophene is a useful research compound. Its molecular formula is C10H11NS and its molecular weight is 177.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

(4-methyl-1-benzothiophen-3-yl)methanamine

InChI

InChI=1S/C10H11NS/c1-7-3-2-4-9-10(7)8(5-11)6-12-9/h2-4,6H,5,11H2,1H3

InChI Key

PLPSQGNMLMFYMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC=C2CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

After dropping a diethyl ether (20 ml) and THF (20 ml) solution containing 9.10 g (52.6 mmol) of the 3-cyano-4-methylbenzo[b]thiophene obtained in Step 4 into 50 ml of a diethyl ether suspension of 2.0 g (53 mmol) of lithium aluminum hydride over the course of 15 minutes at 0° C., the solution was stirred for 30 minutes at room temperature. Following completion of the reaction, excess LAH in the reaction solution was treated with hydrochloric acid followed by the addition of aqueous sodium hydroxide solution to make alkaline. After saturating the aqueous phase with potassium carbonate, extracting with dichloromethane and washing the organic phase with water, it was dried with magnesium sulfate. The solvent was then concentrated under reduced pressure to obtain 3-aminomethyl-4-methylbenzo[b]thiophene. 11.5 (250 mmol) of formic acid and 10.0 g (123 mmol) of 37% aqueous formaldehyde solution were sequentially added to this followed by stirring for 5 hours at 80° C. Following completion of the reaction, after adding aqueous hydrochloric acid solution to the reaction solution, it was concentrated under reduced pressure to remove the formic acid and formaldehyde. Aqueous sodium hydroxide solution was then added to make the solution alkaline followed by extraction with dichloromethane. After washing the organic phase with water, it was dried with magnesium sulfate and the solvent was concentrated under reduced pressure. The residue was then purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to obtain 2.61 g (12.8 mmol) of the target compound (yield of the two steps: 24%). Confirmation of the compound was carried out by identifying from 1H-NMR.
Quantity
9.1 g
Type
reactant
Reaction Step One
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reactant
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0 (± 1) mol
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0 (± 1) mol
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2 g
Type
reactant
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50 mL
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solvent
Reaction Step Five
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20 mL
Type
solvent
Reaction Step Six
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20 mL
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solvent
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